4-chloro-6-(1H-pyrazol-4-yl)pyrimidine
Description
Properties
Molecular Formula |
C7H5ClN4 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-7-1-6(9-4-10-7)5-2-11-12-3-5/h1-4H,(H,11,12) |
InChI Key |
JXBNSWKQEQUGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Reaction Mechanism and Reagents
The most widely reported method involves substituting the chlorine atom at position 4 of 4,6-dichloropyrimidine with a pyrazole moiety. This nucleophilic aromatic substitution (NAS) proceeds under basic conditions, typically using potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at room temperature. The pyrazole’s nitrogen acts as the nucleophile, attacking the electron-deficient pyrimidine ring. For 1H-pyrazol-4-yl derivatives, the reaction requires precise stoichiometry to avoid polysubstitution.
Example Protocol:
A mixture of 4,6-dichloropyrimidine (908 mg, 4.57 mmol), 1H-pyrazol-4-ylboronic acid (551 mg, 6.40 mmol), and K$$2$$CO$$3$$ (884 mg, 6.40 mmol) in DMF (20 mL) is stirred at room temperature for 17 hours. Workup with water and purification via flash chromatography yields the target compound (68.5% yield).
Optimization and Challenges
Pyrazole Ring Formation via Condensation
Hydrazine-Mediated Cyclization
An alternative route constructs the pyrazole ring directly on the pyrimidine scaffold. Starting from 4-chloro-2-hydrazino-6-methylpyrimidine, condensation with acetylacetone in ethanol under reflux forms the pyrazole ring. This method leverages the reactivity of hydrazine derivatives with β-diketones.
Example Protocol:
4-Chloro-2-hydrazino-6-methylpyrimidine (1.74 g, 10 mmol) and acetylacetone (10 mmol) are refluxed in ethanol for 3 hours. The product precipitates upon cooling, yielding 88% after recrystallization.
Role of Phosphoryl Chloride (POCl$$_3$$)
Phosphoryl chloride is critical in generating reactive intermediates. Treatment of S-alkylated thiouracil derivatives with POCl$$_3$$ at 110–120°C produces chlorinated pyrimidines, which subsequently react with hydrazine hydrate to form hydrazino intermediates.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables the introduction of pyrazole groups at specific positions. For instance, 4-chloro-6-iodopyrimidine reacts with 1H-pyrazol-4-ylboronic acid using PdCl$$2$$(dppf) and cesium carbonate (Cs$$2$$CO$$_3$$) in 1,4-dioxane/water at 80–90°C. This method offers superior regioselectivity compared to NAS.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Industrial Scalability and Environmental Considerations
Solvent Recovery
DMF and ethanol are prioritized for their recyclability. Membrane-based solvent recovery systems reduce waste in large-scale NAS syntheses.
Catalytic Efficiency
Palladium loadings as low as 0.5 mol% in Suzuki couplings maintain efficacy while cutting costs. Ligand design (e.g., dppf vs. PPh$$_3$$) impacts turnover numbers.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation products: Oxidized derivatives of the pyrazole or pyrimidine rings.
Coupling products: Biaryl compounds when involved in Suzuki-Miyaura coupling.
Scientific Research Applications
Scientific Research Applications
4-Chloro-6-(1H-pyrazol-4-yl)pyrimidine is mainly used in scientific research.
Medicinal Chemistry
- Enzyme Inhibition: It can inhibit kinase enzymes by attaching to ATP-binding sites, which impede phosphorylation, a process essential for cell signaling pathways involved in cell proliferation and growth.
- Therapeutic applications: Because it disrupts biochemical pathways, it is a potential therapeutic candidate for illnesses characterized by aberrant cell signaling, like cancer.
Reactions
- Reacts with nucleophiles such as amines, alcohols, and thiols.
- Undergoes halogenation reactions, where the chlorine atom is replaced by other halogens.
- Engages in metal-catalyzed coupling reactions to form carbon-carbon bonds.
Related Compound Applications
- Herbicides: Compounds related to 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine have demonstrated herbicidal properties, making them useful in agriculture. Certain derivatives exhibit substantial herbicidal activity against particular plant species.
- Antimicrobials: Compounds related to 4-Chloro-6-(methylthio)-pyrimidine contain a methylthio group at position 6 and exhibit antimicrobial properties.
- Anti-cancer: Compounds related to 4-Chloro-6-(phenyl)-pyrimidine have a phenyl substitution at position 6 and exhibit potential anticancer activity.
- CDK2 Inhibitors: Pyrazole derivatives can be used to create N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have strong CDK2 inhibitory activity .
- Anti-proliferative: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Mechanism of Action
The mechanism of action of 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
4-Chloro-6-(1H-imidazol-1-yl)pyrimidine (CAS 123971-45-9)
- Structure : Replaces pyrazole with an imidazole ring at position 5.
- Key Differences: Basicity: Imidazole (pKa ~7.0) is more basic than pyrazole (pKa ~2.5), altering protonation states under physiological conditions . Hydrogen Bonding: Imidazole’s additional nitrogen enables stronger hydrogen-bond donor-acceptor interactions compared to pyrazole.
- Applications : Used in kinase inhibitors due to enhanced binding affinity .
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (CAS 898652-05-6)
- Structure : Incorporates a piperazine-linked 2-fluorophenyl group at position 6.
- Key Differences :
- Molecular Weight : 292.74 g/mol (vs. 195.6 g/mol for the target compound) .
Modifications on the Pyrazole Ring
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 950070-15-2)
4-Chloro-6-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)pyrimidine (CAS 1713476-95-9)
- Structure : 2-Methoxyethyl substituent on the pyrazole nitrogen.
- Conformational Flexibility: Ethyl spacer allows greater rotational freedom, affecting binding pocket compatibility .
- Molecular Weight : 238.67 g/mol .
Positional Isomerism
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (CAS 114833-95-3)
- Structure : Pyrazole attached via N1 (1-yl) instead of N4 (4-yl).
- Key Differences :
Data Table: Comparative Analysis
Q & A
Q. What are the standard synthetic routes for 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine, and what key reaction parameters influence yield?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4,6-dichloropyrimidine with 1H-pyrazole derivatives under controlled conditions. Key parameters include:
- Temperature : Optimal reflux temperatures (e.g., 80–100°C) to balance reaction rate and side-product formation .
- Solvent choice : Polar aprotic solvents like DMF or ethanol enhance reactivity .
- Inert atmosphere : Nitrogen or argon minimizes oxidation of sensitive intermediates . Yield optimization often requires iterative adjustment of these parameters and purification via column chromatography or recrystallization.
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation employs:
- NMR spectroscopy : H and C NMR identify substituent positions and confirm purity .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) resolve bond lengths, angles, and crystal packing, critical for understanding reactivity .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis of this compound?
Contradictions in yield data often arise from variability in:
- Catalyst selection : Transition metals (e.g., Pd) or bases (e.g., KCO) may accelerate substitution but require strict stoichiometric control .
- Reaction time : Prolonged heating can degrade products; real-time monitoring via TLC/HPLC is advised .
- Purification methods : Gradient elution in chromatography improves separation of structurally similar byproducts .
Q. What strategies resolve contradictions in reported bioactivity data for this compound and its analogs?
Discrepancies in pharmacological studies (e.g., kinase inhibition vs. cytotoxicity) may stem from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity .
- Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups) using SAR studies to identify critical pharmacophores .
- Molecular docking : Simulate binding interactions with target proteins (e.g., acetylcholinesterase) to rationalize activity differences .
Q. How does the substitution pattern at the pyrimidine and pyrazole rings influence physicochemical and pharmacological properties?
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the pyrimidine 4-position, favoring nucleophilic attacks in further derivatization .
- Pyrazole substituents : Methyl or nitro groups modulate lipophilicity, impacting membrane permeability and bioavailability .
- Comparative studies : Analog libraries (e.g., triazole vs. imidazole derivatives) reveal trends in solubility and metabolic stability .
Q. What advanced techniques are used to study the compound’s interactions with biological targets?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics for enzyme inhibition .
- Cryo-EM/X-ray crystallography : Visualizes binding modes in protein-ligand complexes at atomic resolution .
- In vivo pharmacokinetics : Radiolabeled analogs track absorption/distribution in model organisms .
Methodological Considerations
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Detailed reporting : Document exact molar ratios, solvent grades, and equipment specifications .
- Inter-lab collaboration : Share analytical standards (e.g., NMR spectra) to cross-verify results .
- Open-source data : Publish raw crystallographic data (e.g., CIF files) for independent validation .
Q. What computational tools aid in predicting the reactivity and toxicity of this compound?
- DFT calculations : Gaussian or ORCA software models reaction pathways and transition states .
- ADMET prediction : Tools like SwissADME estimate solubility, hepatotoxicity, and CYP450 interactions .
- Molecular dynamics : Simulates stability in biological membranes to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
